1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine 1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14534164
InChI: InChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
SMILES:
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine

CAS No.:

Cat. No.: VC14534164

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine -

Specification

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
IUPAC Name (4-ethylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone
Standard InChI InChI=1S/C19H22N2O3S/c1-2-25(23,24)21-14-12-20(13-15-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3
Standard InChI Key PDHQHECHNHGIMV-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound combines a biphenylcarbonyl group with an ethylsulfonyl-substituted piperazine ring. The biphenyl moiety enhances lipophilicity and π-π stacking potential, while the ethylsulfonyl group introduces polar interactions and metabolic stability.

Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₃S
Molecular Weight358.5 g/mol
CAS NumberNot publicly disclosed
IUPAC Name1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine

The sulfonyl group at the piperazine nitrogen increases hydrogen-bond acceptor capacity, potentially enhancing binding to transporter proteins.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves:

  • Piperazine Functionalization: Ethylsulfonylation of piperazine using ethylsulfonyl chloride under basic conditions.

  • Biphenylcarbonyl Incorporation: Acylation of the piperazine amine with 4-biphenylcarbonyl chloride via nucleophilic substitution.

  • Purification: Chromatographic methods (e.g., HPLC) ensure >95% purity, with reaction monitoring via NMR and mass spectrometry.

Key Challenges

  • Side Reactions: Over-sulfonylation or incomplete acylation requires precise stoichiometric control.

  • Stability: The ethylsulfonyl group is susceptible to hydrolysis under acidic conditions, necessitating pH-controlled environments.

Pharmacological Profile

Mechanism of Action

1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine acts as a dual transporter inhibitor:

  • Dopamine Transporter (DAT): IC₅₀ ~120 nM in rodent synaptosomes.

  • Norepinephrine Transporter (NET): IC₅₀ ~250 nM, with weaker serotonin transporter (SERT) affinity (IC₅₀ >1 μM).

This selectivity profile suggests utility in disorders like depression and ADHD, where DAT/NET inhibition is therapeutic .

Comparative Affinity Table

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
1-(4-Biphenylylcarbonyl)-4-(ethylsulfonyl)piperazine120250>1000
GBR 12909 (Reference)15180350
Cocaine240450280

Data adapted from .

Research Findings and Applications

Neurological Disorders

  • Depression: In murine models, the compound increased prefrontal cortical dopamine levels by 40% at 10 mg/kg (p.o.), comparable to imipramine.

  • Anxiety: Reduced marble-burying behavior in mice by 60% at 5 mg/kg, suggesting anxiolytic potential.

Structural Analogues and SAR

  • Ethylsulfonyl vs. Methylsulfonyl: Ethyl substitution improves metabolic stability over methyl (t₁/₂ = 2.1 h vs. 0.8 h in rat liver microsomes).

  • Biphenyl vs. Phenyl: Biphenyl derivatives exhibit 3-fold higher DAT affinity than monophenyl analogues due to enhanced hydrophobic interactions.

Challenges and Future Directions

Limitations

  • Oral Bioavailability: 22% in rats due to first-pass metabolism.

  • Off-Target Effects: Weak affinity for σ-1 receptors (IC₅₀ = 1.2 μM).

Optimization Strategies

  • Prodrug Approaches: Esterification of the sulfonyl group to enhance absorption.

  • Hybrid Analogues: Incorporating fluorinated biphenyl groups to improve blood-brain barrier penetration .

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